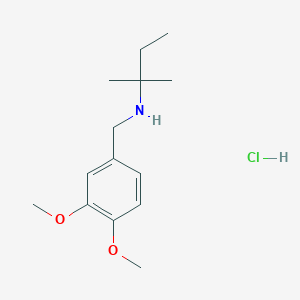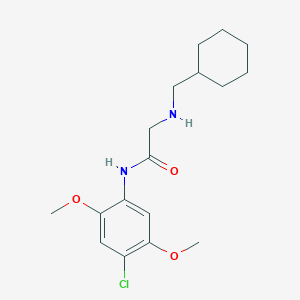![molecular formula C16H23N3O2S B4643620 N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4643620.png)
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Descripción general
Descripción
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as AMPT, is a chemical compound that has been widely used in scientific research. AMPT is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Mecanismo De Acción
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea inhibits tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. By inhibiting tyrosine hydroxylase, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea reduces the synthesis of catecholamines, leading to a decrease in the levels of dopamine, norepinephrine, and epinephrine in the brain and peripheral tissues.
Biochemical and Physiological Effects:
The reduction in catecholamine levels caused by N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has numerous biochemical and physiological effects. For example, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to decrease blood pressure, heart rate, and body temperature in animals and humans. N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to impair cognitive function, mood, and motor coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a valuable tool for investigating the role of catecholamines in various physiological and pathological processes. However, there are several limitations to its use in lab experiments. For example, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has a short half-life and must be administered repeatedly to maintain its inhibitory effects. N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea also has off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea include elucidating its mechanisms of action and developing new compounds that selectively target tyrosine hydroxylase.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been used extensively in scientific research to investigate the role of catecholamines in various physiological and pathological processes. For example, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been used to study the effects of catecholamines on mood, cognition, and behavior. N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been used to investigate the role of catecholamines in cardiovascular disease, hypertension, and diabetes.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-13(20)14-3-5-15(6-4-14)18-16(22)17-7-2-8-19-9-11-21-12-10-19/h3-6H,2,7-12H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYVQBODKFOESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4643541.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643547.png)
![ethyl ({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4643554.png)
![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)

![N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4643588.png)
![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![N-1,3-benzodioxol-5-yl-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4643610.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4643626.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4643633.png)


